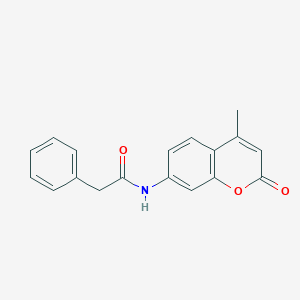

4-Methyl-7-(phenylacetamido)coumarin

Descripción

4-Methyl-7-(phenylacetamido)coumarin (CAS: 104145-34-8, molecular formula: C₁₈H₁₅NO₃, molecular weight: 293.325) is a coumarin derivative with a phenylacetamido substituent at the 7-position and a methyl group at the 4-position of the coumarin scaffold . Coumarins are renowned for their diverse biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory effects .

Propiedades

Número CAS |

104145-34-8 |

|---|---|

Fórmula molecular |

C18H15NO3 |

Peso molecular |

293.3 g/mol |

Nombre IUPAC |

N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |

InChI |

InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |

Clave InChI |

UQUMDDZAFRUNFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |

Pictogramas |

Irritant |

Solubilidad |

1.1 [ug/mL] |

Sinónimos |

4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among coumarin derivatives include substituents at the 4- and 7-positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Anticancer Activity

- 4-Methyl-7-(phenylacetamido)coumarin : Exhibits moderate cytotoxicity against cancer cell lines (IC₅₀ ~10–50 µM) due to its ability to intercalate DNA and inhibit topoisomerases .

- Schiff Base Derivatives (e.g., Compounds 20 and 24 in ) : Show superior selectivity (IC₅₀ ~10 µM) against cancer cells, attributed to the presence of formyl/acetyl groups at the 8-position and optimized hydrogen bonding .

- 7-(Heteroaryl)amino Coumarins: Synthesized via Buchwald-Hartwig amination, these derivatives demonstrate enhanced antitumor activity (IC₅₀ <5 µM) compared to phenylacetamido analogues .

Antimicrobial Activity

- 4-Methyl-7-(phenylacetamido)coumarin : Moderate antibacterial activity (MIC ~50–100 µg/mL) against Staphylococcus aureus and Escherichia coli .

- N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic Acid (Compound 10 in ): Exceptional water solubility and potency (MIC ~5 µg/mL) due to sulfonic acid and dichloro substituents .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but reduce solubility .

- Hydrophilic Substituents (e.g., SO₃H) : Improve water solubility and membrane permeability .

- Aromatic Rings (e.g., phenylacetamido) : Facilitate π-π interactions with enzyme active sites, boosting antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.